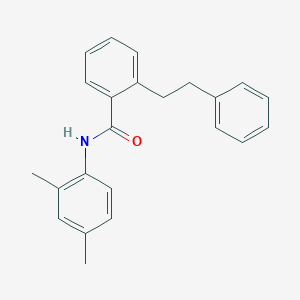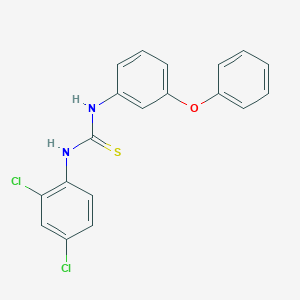
N-(2,4-dimethylphenyl)-2-(2-phenylethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-2-(2-phenylethyl)benzamide, commonly known as DPN, is a synthetic compound widely used in scientific research as a selective estrogen receptor modulator (SERM). DPN is a nonsteroidal compound that binds to estrogen receptors (ERs) and regulates their activity in a tissue-specific manner.
科学的研究の応用
DPN is widely used in scientific research to study the role of estrogen receptors in various physiological processes, including breast cancer, osteoporosis, cardiovascular diseases, and neuroprotection. DPN has been shown to have tissue-specific effects on ERs, which makes it a valuable tool for studying the complex mechanisms of estrogen signaling. DPN can also be used to investigate the effects of estrogen on non-reproductive tissues, such as the brain and the cardiovascular system.
作用機序
DPN binds to ERs and regulates their activity in a tissue-specific manner. DPN has a higher affinity for ERβ than for ERα, which makes it a selective estrogen receptor modulator (N-(2,4-dimethylphenyl)-2-(2-phenylethyl)benzamide). DPN has been shown to activate ERβ-mediated transcriptional activity in breast cancer cells, while inhibiting ERα-mediated activity. DPN also regulates the expression of genes involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
DPN has been shown to have diverse biochemical and physiological effects, depending on the tissue and the context. In breast cancer cells, DPN inhibits cell proliferation and induces cell cycle arrest and apoptosis. In osteoblasts, DPN stimulates bone formation and mineralization. In neurons, DPN protects against oxidative stress and inflammation. In the cardiovascular system, DPN improves endothelial function and reduces atherosclerosis.
実験室実験の利点と制限
DPN has several advantages as a research tool, including its high affinity for ERβ, its tissue-specific effects, and its nonsteroidal structure. DPN can be used to study the effects of estrogen signaling in different tissues and disease models. However, DPN also has some limitations, including its low solubility in water, its potential for off-target effects, and its dependence on ERβ expression levels.
将来の方向性
There are several future directions for DPN research, including the development of more potent and selective analogs, the investigation of its effects on non-canonical ER signaling pathways, and the exploration of its potential therapeutic applications in various diseases. DPN can also be used in combination with other drugs or therapies to enhance their efficacy and reduce their side effects. Overall, DPN is a valuable research tool that can provide insights into the complex mechanisms of estrogen signaling and its role in health and disease.
合成法
The synthesis of DPN involves multiple steps, including the reaction of 2,4-dimethylphenylamine with 2-bromo-1-phenylethane, followed by the reaction of the resulting product with benzoyl chloride. The final product is obtained by recrystallization from ethanol. The purity and yield of DPN can be improved by using different solvents, catalysts, and reaction conditions.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO/c1-17-12-15-22(18(2)16-17)24-23(25)21-11-7-6-10-20(21)14-13-19-8-4-3-5-9-19/h3-12,15-16H,13-14H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSJYBHVZFNNPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2CCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-[2-(3,4-dimethoxyphenyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B6010929.png)
![2-[1-(butylamino)butylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6010936.png)
![N,2-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B6010940.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-(methoxymethyl)-2-thiophenecarboxamide](/img/structure/B6010949.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-ethoxyphenyl)-1,5-dihydro-4H-imidazol-4-one](/img/structure/B6010958.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-(1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-4-piperidinyl)propanamide](/img/structure/B6010973.png)
![N-({1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B6010984.png)

![6-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6010998.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B6010999.png)
![N-(4-cyanophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6011007.png)
![1-[2-(1-{3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}-4-piperidinyl)ethyl]-2-pyrrolidinone](/img/structure/B6011015.png)
![3-phenyl-5-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6011022.png)